1-Chloro-8-nitronaphthalene

Catalog No.
S1543634
CAS No.
602-37-9
M.F
C10H6ClNO2
M. Wt
207.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-8-nitronaphthalene

CAS Number

602-37-9

Product Name

1-Chloro-8-nitronaphthalene

IUPAC Name

1-chloro-8-nitronaphthalene

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

InChI

InChI=1S/C10H6ClNO2/c11-8-5-1-3-7-4-2-6-9(10(7)8)12(13)14/h1-6H

InChI Key

QOHQXCPALCHOID-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CC=C2)Cl

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CC=C2)Cl

Organic Synthesis:

  • Precursor for pharmaceuticals and functional materials: 1-C8N can be used as a starting material for the synthesis of various nitrogen-containing heterocyclic compounds, which are valuable building blocks for pharmaceuticals and functional materials. For instance, studies have demonstrated its conversion into quinoxaline derivatives, which exhibit potential antitumor activity [].

Material Science:

  • Organic electronics: 1-C8N has been investigated as a potential candidate for organic electronics applications due to its electron-withdrawing properties and ability to form stable radical cations. Research suggests its use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [, ].

Environmental Science:

  • Microbial degradation studies: 1-C8N serves as a model compound for studying the biodegradation of nitroaromatic pollutants by microorganisms. Research explores the mechanisms and pathways involved in the degradation process, contributing to the development of bioremediation strategies for environmental clean-up [].

Analytical Chemistry:

  • Reference standard for spectroscopic techniques: Due to its well-defined structure and unique spectral properties, 1-C8N is employed as a reference standard for various spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared spectroscopy (FTIR). This allows for the identification and characterization of other unknown compounds using spectral comparison [].

1-Chloro-8-nitronaphthalene is an organic compound with the molecular formula C10_{10}H6_6ClNO2_2 and a Chemical Abstracts Service Registry Number of 602-37-9. It features a naphthalene ring substituted with a chlorine atom at the first position and a nitro group at the eighth position. This compound is notable for its distinct structural characteristics, which influence its chemical behavior and applications in various fields.

The compound is typically represented in structural formulas, indicating the positions of the chlorine and nitro groups on the naphthalene ring. The presence of these functional groups contributes to its reactivity and potential uses in synthetic organic chemistry.

Typical of aromatic compounds. Some significant reactions include:

  • Electrophilic Substitution: The nitro group, being a strong electron-withdrawing group, can direct further electrophilic substitutions. For instance, chlorination or nitration can occur at positions ortho or para to the existing substituents.
  • Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, leading to compounds such as 1-chloro-8-aminonaphthalene.
  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles in nucleophilic substitution reactions, making it useful for synthesizing other derivatives.

Several synthesis methods for 1-chloro-8-nitronaphthalene are documented:

  • Nitration of Naphthalene: Naphthalene can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 1-nitronaphthalene. Subsequent chlorination of this product yields 1-chloro-8-nitronaphthalene.
  • Chlorination of 1-Nitronaphthalene: Direct chlorination of 1-nitronaphthalene using chlorine gas or chlorinating agents under controlled conditions can also yield the desired compound .

These methods highlight the compound's accessibility through standard organic synthesis techniques.

1-Chloro-8-nitronaphthalene finds various applications in:

  • Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Dyes and Pigments: Its derivatives may be used in dye manufacturing due to their chromophoric properties.
  • Research: It is utilized in studies exploring the reactivity of nitroaromatic compounds and their derivatives.

Interaction studies involving 1-chloro-8-nitronaphthalene focus on its behavior in different chemical environments. For example, research indicates that nitroaromatic compounds interact weakly with surfaces like gold, which influences their clustering behavior . Understanding these interactions is essential for predicting the compound's behavior in various applications, especially in catalysis and material science.

1-Chloro-8-nitronaphthalene shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-NitronaphthaleneNaphthalene with one nitro groupPrecursor for further nitration or reduction
2-Chloro-1-nitronaphthaleneChlorine at position two, nitro at oneDifferent substitution pattern affects reactivity
1-Chloro-2-nitronaphthaleneChlorine at position one, nitro at twoPotentially different biological activity
2-NitroanilineAniline derivative with a nitro groupExhibits significant biological activity

The uniqueness of 1-chloro-8-nitronaphthalene lies in its specific substitution pattern that influences both its chemical reactivity and potential applications compared to these similar compounds. Its role as a precursor in organic synthesis emphasizes its importance in chemical research and industry.

XLogP3

3.3

Melting Point

95.8 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

602-37-9

Wikipedia

1-Chloro-8-nitronaphthalene

Dates

Last modified: 08-15-2023

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